LHRH, N-ac-Trp(1)-(4-Cl-phe)(2)-trp(3)-arg(6)-ala(10)-

Vue d'ensemble

Description

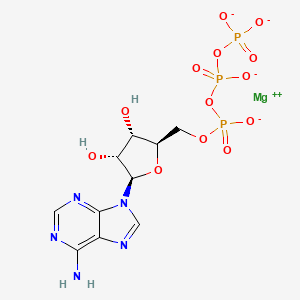

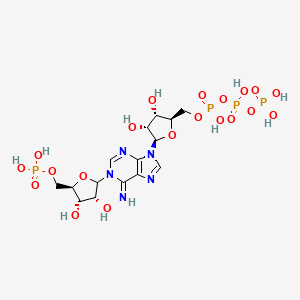

LHRH, N-ac-Trp(1)-(4-Cl-phe)(2)-trp(3)-arg(6)-ala(10)- is a synthetic peptide that has gained attention in the field of scientific research due to its potential applications in various biological processes. This peptide is a derivative of Luteinizing Hormone-Releasing Hormone (LHRH), which is a hormone that is responsible for the release of gonadotropins from the pituitary gland. The synthetic peptide has been modified to enhance its stability and efficacy, making it a useful tool in scientific research.

Applications De Recherche Scientifique

Antiovulatory Activity The analog [N-Ac-Thr1,D-Phe2,D-Trp3,D-Ser4,D-Tyr5,D-Trp6,D-Arg8]-LHRH has demonstrated significant antiovulatory activity, surpassing that of its model antagonist Folkers et al., 1982. This research underlines the potential of LHRH analogs in controlling ovulation.

Structure-Activity Relationship in Antagonists Exploration of the structure-activity relationship in LHRH antagonists reveals that modifications at specific positions can lead to highly potent antagonists, like [N-Ac-D-p-Cl-Phe’,D-p-Cl-Phe2,D-3-Trp3,D-Arg3,D-Ala’O]LHRH Xiao et al., 1992. This research is critical for designing effective inhibitors of ovulation.

Growth Hormone Secretagogues Studies on growth hormone-releasing peptides (GHRPs) like His-D-Trp-Ala-Trp-D-Phe-Lys-NH2 indicate their potential misuse by athletes due to their ability to induce growth hormone secretion Ferro et al., 2017. This highlights the importance of understanding GHRP structure for managing its abuse in sports.

Synergistic Effects on Hormone Release His-D-Trp-Ala-Trp-D-Phe-Lys-NH2, an analog of GHRP-6, has been shown to synergistically enhance growth hormone (GH) release when combined with growth hormone-releasing factor (GRF) Cheng et al., 1989. This study provides insight into the complex interactions of hormonal pathways.

Conformational Analysis of Antagonists Research into the conformational states of LHRH analogs has led to the synthesis of potent cyclic peptide antagonists that inhibit ovulation effectively Dutta et al., 1989. Understanding these conformations is key for designing efficient fertility control agents.

Anovulatory Effects in Women NAc-D-p-Cl-Phe(1),(2), D-Trp(3),D-Phe(6), D-Ala(10)-LHRH, administered to women, inhibited ovulation in a majority of cases, suggesting its potential as a birth control method Zarate et al., 1981.

Degradation by Endopeptidase The degradation of LHRH and its analogs by endopeptidases, such as endopeptidase-24.15, plays a crucial role in their biological activity Molineaux et al., 1988. Understanding this degradation process is vital for improving the effectiveness of LHRH analogs.

Serotonin Binding Sites Research has identified serotonin binding sites on LHRH, which could have implications for understanding various hormonal and neurological processes Root-Bernstein & Westall, 1984.

Propriétés

IUPAC Name |

(2S)-N-[(2R)-1-[[(2R)-2-acetamido-3-(1H-indol-3-yl)propanoyl]amino]-1-oxopropan-2-yl]-1-[(2S)-2-[[(2S)-2-[[(2R)-2-[[(2S)-2-[[(2S)-2-[[(2R)-2-[[(2R)-2-amino-3-(4-chlorophenyl)propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-hydroxypropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-5-carbamimidamidopentanoyl]amino]-4-methylpentanoyl]amino]-5-carbamimidamidopentanoyl]pyrrolidine-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C71H94ClN19O13/c1-38(2)30-54(63(98)85-53(17-10-28-79-71(76)77)69(104)91-29-11-18-59(91)68(103)82-39(3)60(95)90-66(101)56(83-40(4)93)33-43-35-80-50-14-7-5-12-47(43)50)87-62(97)52(16-9-27-78-70(74)75)84-64(99)55(32-42-21-25-46(94)26-22-42)88-67(102)58(37-92)89-65(100)57(34-44-36-81-51-15-8-6-13-48(44)51)86-61(96)49(73)31-41-19-23-45(72)24-20-41/h5-8,12-15,19-26,35-36,38-39,49,52-59,80-81,92,94H,9-11,16-18,27-34,37,73H2,1-4H3,(H,82,103)(H,83,93)(H,84,99)(H,85,98)(H,86,96)(H,87,97)(H,88,102)(H,89,100)(H4,74,75,78)(H4,76,77,79)(H,90,95,101)/t39-,49-,52-,53+,54+,55+,56-,57-,58+,59+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RXEFQWSRPHNLBJ-JHOBKTHQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NC(CCCNC(=N)N)C(=O)N1CCCC1C(=O)NC(C)C(=O)NC(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)C)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC4=CC=C(C=C4)O)NC(=O)C(CO)NC(=O)C(CC5=CNC6=CC=CC=C65)NC(=O)C(CC7=CC=C(C=C7)Cl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C(=O)NC(=O)[C@@H](CC1=CNC2=CC=CC=C21)NC(=O)C)NC(=O)[C@@H]3CCCN3C(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@@H](CCCNC(=N)N)NC(=O)[C@H](CC4=CC=C(C=C4)O)NC(=O)[C@H](CO)NC(=O)[C@@H](CC5=CNC6=CC=CC=C65)NC(=O)[C@@H](CC7=CC=C(C=C7)Cl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C71H94ClN19O13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10235361 | |

| Record name | LHRH, N-ac-Trp(1)-(4-Cl-phe)(2)-trp(3)-arg(6)-ala(10)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10235361 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

1457.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

86044-76-0 | |

| Record name | LHRH, N-ac-Trp(1)-(4-Cl-phe)(2)-trp(3)-arg(6)-ala(10)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0086044760 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | LHRH, N-ac-Trp(1)-(4-Cl-phe)(2)-trp(3)-arg(6)-ala(10)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10235361 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 86044-76-0 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

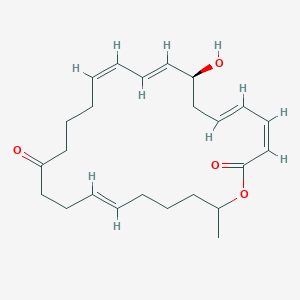

![(1S,18S,22S,24S,26S,19R,20R,21R,23R,25R)-19,22,23-Triacetyloxy-21-(acetyloxymethyl)-25,26-dihydroxy-3,15,26-trimethyl-6,16-dioxo-2,5,17-trioxa-11-azapentacyclo[16.7.1.0<1,21>.0<3,24>.0<7,12>]hexacosa-7,9,11-trien-20-yl acetate](/img/structure/B1255250.png)

![1H-Indol-5-ol, 3-[2-(5-hydroxy-1H-indol-3-yl)-5-pyrimidinyl]-](/img/structure/B1255253.png)

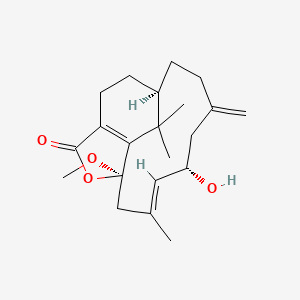

![methyl (1S,4aS,7aS)-7-(hydroxymethyl)-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydropyran-2-yl]oxy-1,4a,5,7a-tetrahydrocyclopenta[c]pyran-4-carboxylate](/img/structure/B1255263.png)

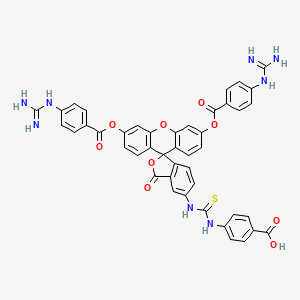

![(5S,5aR,8aR,9R)-5-[[(2R,4aR,7R,8R,8aS)-7,8-dihydroxy-2-methyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-6-yl]oxy]-9-(4-hydroxy-3,5-dimethoxyphenyl)-5a,6,8a,9-tetrahydro-5H-[2]benzofuro[6,5-f][1,3]benzodioxol-8-one](/img/structure/B1255264.png)